Oxazole, 5-bromo-4-(bromomethyl)-2-phenyl-
CAS No.: 101085-25-0
Cat. No.: VC18861599
Molecular Formula: C10H7Br2NO
Molecular Weight: 316.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101085-25-0 |
|---|---|
| Molecular Formula | C10H7Br2NO |
| Molecular Weight | 316.98 g/mol |
| IUPAC Name | 5-bromo-4-(bromomethyl)-2-phenyl-1,3-oxazole |
| Standard InChI | InChI=1S/C10H7Br2NO/c11-6-8-9(12)14-10(13-8)7-4-2-1-3-5-7/h1-5H,6H2 |
| Standard InChI Key | DUPYWIOQNFWBMA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=C(O2)Br)CBr |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 5-bromo-4-(bromomethyl)-2-phenyl-1,3-oxazole, reflects its substitution pattern (Figure 1). Key structural features include:
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Oxazole core: A five-membered aromatic ring containing one oxygen and one nitrogen atom.
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Phenyl group: Attached at position 2, contributing to steric bulk and π-π stacking interactions.
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Bromine atoms: One at position 5 and another as part of a bromomethyl (-CHBr) group at position 4, enhancing electrophilic reactivity.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| CAS No. | 101085-25-0 |
| Molecular Formula | |
| Molecular Weight | 316.98 g/mol |
| IUPAC Name | 5-bromo-4-(bromomethyl)-2-phenyl-1,3-oxazole |
| SMILES | C1=CC=C(C=C1)C2=NC(=C(O2)Br)CBr |
| InChIKey | DUPYWIOQNFWBMA-UHFFFAOYSA-N |
The bromomethyl group at position 4 serves as a reactive handle for further functionalization, while the bromine at position 5 stabilizes the ring through electron-withdrawing effects.
| Step | Reagents/Conditions | Expected Outcome |
|---|---|---|
| 1 | NBS, AIBN, CCl, reflux | Bromomethylation at position 4 |
| 2 | Br, FeBr, CHCl, 0°C | Bromination at position 5 |
The compound’s reactivity is dominated by:
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Nucleophilic substitution at the bromomethyl group (e.g., with amines or thiols).
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Electrophilic aromatic substitution on the phenyl ring.
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Ring-opening reactions under strong acidic or basic conditions.
Comparison with Analogous Oxazole Derivatives
Table 3: Structural and Functional Comparisons
The presence of two bromine atoms in 5-bromo-4-(bromomethyl)-2-phenyloxazole increases its molecular weight and polarity compared to analogues, influencing solubility and pharmacokinetic profiles .
Analytical Characterization
Predicted spectroscopic data based on structural analogues:
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H NMR (CDCl): δ 7.6–7.8 (m, 5H, Ph), δ 4.5 (s, 2H, CHBr), δ 8.1 (s, 1H, oxazole H).
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IR (cm): 1650 (C=N), 550 (C-Br).
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HRMS: Calculated for : 315.88; Found: 315.87.
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